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Compound of Interest

Compound Name: FAM amine, 6-isomer

Cat. No.: B607412 Get Quote

Introduction
6-Carboxyfluorescein (6-FAM) is a derivative of the widely used fluorescent dye, fluorescein.[1]

[2] It is characterized by its bright green fluorescence, with an absorption maximum around 495

nm and an emission maximum at approximately 517-519 nm.[1][2][3] These spectral properties

make 6-FAM an excellent choice for flow cytometry applications, as it is efficiently excited by

the common 488 nm blue laser line found in most cytometers.

For biological applications, 6-FAM is typically used in its amine-reactive form, such as a

succinimidyl ester (SE) or NHS-ester. This form readily reacts with primary amine groups (such

as the ε-amino groups of lysine residues) on proteins to form stable, covalent carboxamide

bonds. This process allows for the straightforward labeling of antibodies, peptides, and other

biomolecules, turning them into specific fluorescent probes for detecting cellular targets.

Compared to its predecessor, Fluorescein isothiocyanate (FITC), 6-FAM conjugates are more

resistant to hydrolysis, offering greater stability.

The primary application of 6-FAM in flow cytometry is immunophenotyping, where a 6-FAM-

labeled antibody is used to identify and quantify specific cell populations based on the

expression of cell surface or intracellular proteins.

Key Properties and Data
The essential characteristics of 6-FAM are summarized below, providing researchers with the

necessary information for experimental setup.
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Property Value Source(s)

Full Name 6-Carboxyfluorescein

Molecular Formula C₂₁H₁₂O₇

Molar Mass 376.32 g/mol

Excitation Maximum (λex) ~495 nm

Emission Maximum (λem) ~517-519 nm

Recommended Laser 488 nm (Blue)

Appearance Yellow-orange solid

Solubility
Soluble in DMSO, DMF, and

water (pH > 6)

Storage
Store at 4°C to -20°C,

protected from light

Experimental Protocols
Protocol 1: Conjugation of 6-FAM Succinimidyl Ester
(SE) to an Antibody
This protocol details the process for covalently labeling an antibody with an amine-reactive 6-

FAM dye.

A. Materials Required

Antibody (or other protein) to be labeled (at >2 mg/mL in an amine-free buffer like PBS).

6-FAM Succinimidyl Ester (lyophilized).

Anhydrous Dimethyl sulfoxide (DMSO).

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5.

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.
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Purification column (e.g., Sephadex G-25) or ultrafiltration vial (e.g., 10K MWCO for IgG).

Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

B. Procedure

Antibody Preparation:

If the antibody solution contains amine-containing substances like Tris, glycine, or

stabilizers like BSA, it must be purified. Use an ultrafiltration device or dialysis to exchange

the buffer to the Reaction Buffer.

Adjust the antibody concentration to at least 2 mg/mL in the Reaction Buffer.

Dye Preparation:

Allow the vial of 6-FAM SE to equilibrate to room temperature before opening to prevent

moisture condensation.

Prepare a 10 mM stock solution by dissolving the 6-FAM SE in anhydrous DMSO. This

solution should be prepared fresh for each labeling reaction.

Labeling Reaction:

While gently stirring or vortexing, add the 6-FAM SE stock solution to the antibody

solution. A starting molar excess ratio of 10:1 to 15:1 (dye:protein) is recommended. This

ratio should be optimized for each specific protein.

Incubate the reaction for 60 minutes at room temperature, protected from light.

Quenching (Optional):

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

Incubate for an additional 15-30 minutes at room temperature.

Purification:
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Separate the 6-FAM-conjugated antibody from the unreacted free dye using a size-

exclusion chromatography column (e.g., Sephadex G-25) or an ultrafiltration vial.

Elute with PBS. The first colored band to emerge from the column is the labeled antibody.

Storage:

Store the purified conjugate at 4°C, protected from light. For long-term storage, add a

carrier protein like BSA (to a final concentration of 5-10 mg/mL) and a preservative like

sodium azide (0.01-0.03%).

Protocol 2: Cell Surface Staining with 6-FAM-Conjugated
Antibody
This protocol provides a step-by-step guide for staining suspended cells for flow cytometry

analysis.

A. Materials Required

Single-cell suspension (1 x 10⁶ cells per sample).

6-FAM-conjugated primary antibody.

Flow Cytometry Staining Buffer (e.g., PBS with 1-5% BSA or FCS and 0.1% sodium azide).

Fc Receptor Blocking solution (optional, e.g., anti-CD16/CD32 for mouse cells or commercial

Fc block).

Viability Dye (optional, to exclude dead cells).

Flow cytometry tubes.

B. Procedure

Cell Preparation:

Harvest cells and prepare a single-cell suspension.
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Wash the cells by adding Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C,

and discarding the supernatant.

Resuspend the cell pellet in Staining Buffer and adjust the concentration to approximately

1 x 10⁶ cells/100 µL.

Fc Receptor Blocking (Optional but Recommended):

To reduce non-specific antibody binding, pellet the cells and resuspend them in Fc

Blocking solution.

Incubate for 10-15 minutes on ice. Do not wash the cells after this step.

Antibody Staining:

Add the predetermined optimal amount of 6-FAM-conjugated antibody directly to the cell

suspension.

Incubate for 20-30 minutes at 4°C (on ice) in the dark to prevent photobleaching and

receptor internalization.

Washing:

Wash the cells 2-3 times with 2 mL of cold Staining Buffer per wash. Centrifuge at 300-400

x g for 5 minutes at 4°C between washes.

Final Resuspension and Analysis:

Resuspend the final cell pellet in 300-500 µL of Staining Buffer.

If desired, add a viability dye according to the manufacturer's protocol to exclude dead

cells from the analysis.

Keep the samples on ice and protected from light until analysis on the flow cytometer. For

storage up to a few days, cells can be fixed in 1% paraformaldehyde.

Visualized Workflows and Pathways
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Caption: Workflow for 6-FAM antibody conjugation.
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Caption: Workflow for cell staining and analysis.
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Caption: Detection of CD4 in a T-cell activation pathway.
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Problem Possible Cause(s) Suggested Solution(s)

Weak or No Signal
Insufficient antibody

concentration.

Titrate the antibody to

determine the optimal staining

concentration.

Low target protein expression.

Ensure the target is expressed

on your cell type; use a

positive control cell line.

Poor conjugation efficiency

(low DOL).

Optimize the dye-to-protein

molar ratio during the

conjugation reaction.

Photobleaching of 6-FAM.

Keep stained samples

protected from light at all

times.

Incorrect cytometer settings.

Ensure the 488 nm laser is

active and the correct emission

filter (e.g., 530/30 BP) is

selected. Check compensation

settings.

High Background / Non-

specific Staining

Antibody concentration is too

high.

Reduce the amount of

antibody used. Perform a

titration experiment.

Non-specific binding to Fc

receptors.

Pre-incubate cells with an Fc

receptor blocking reagent.

Dead cells are binding the

antibody.

Use a viability dye to gate on

live cells during analysis.

Inadequate washing.

Increase the number of wash

steps or the volume of wash

buffer after antibody

incubation.

High Event Rate / Cell

Clumping
Cell concentration is too high.

Reduce cell concentration to

0.5-1 x 10⁶ cells/mL for

analysis.
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Vigorous vortexing or

centrifugation.

Handle cells gently; avoid

high-speed centrifugation or

harsh vortexing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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